Cas no 2799-68-0 (3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione)

3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione structure
2799-68-0 structure
商品名:3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione
CAS番号:2799-68-0
MF:C8H7NO3S
メガワット:197.21108
MDL:MFCD04124683
CID:261094
PubChem ID:1490926

3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione 化学的及び物理的性質

名前と識別子

    • 2H-1,4-Benzothiazin-3(4H)-one,1,1-dioxide
    • Sulfazone
    • 3-oxo-3,4-dihydro-2H(4H)-1,4-benzothiazin 1,1-dioxide
    • 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione
    • 2H-1,4-BENZOTHIAZIN-3(4H)-ONE 1,1-DIOXIDE
    • 1lambda~6~,4-benzothiazine-1,1,3(2H,4H)-trione
    • 3,4-dihydro-2H-1
    • 3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione
    • 4-Benzothiazine-1,1,3(2H,4H)-trione
    • CAA79968
    • 2H-Benzo[b][1,4]thiazin-3(4H)-one 1,1-dioxide
    • 1P-302S
    • 1,1-diketo-4H-1,4-benzothiazin-3-one
    • MFCD04124683
    • CS-0314157
    • 1,1-dioxo-4H-1,4-benzothiazin-3-one
    • E?,4-benzothiazine-1,1,3-trione
    • F6782-3702
    • 1,1-bis(oxidanylidene)-4H-1,4-benzothiazin-3-one
    • 3,4-dihydro-2H-1lambda,4-benzothiazine-1,1,3-trione
    • MLS001195366
    • 1,1-dioxo-1,4-dihydro-2h-1lambda6-benzo[1,4]thiazin-3-one
    • 2799-68-0
    • 1,1-dioxo-4H-1lambda6,4-benzothiazin-3-one
    • CHEMBL1892575
    • SCHEMBL88748
    • SMR000550588
    • AKOS015992257
    • HMS2851B05
    • BDBM114272
    • 2H-1,4-Benzothiazin-3(4H)-one, 1,1-dioxide
    • A12379
    • cid_1490926
    • ALBB-029862
    • 2,4-DIHYDRO-1??,4-BENZOTHIAZINE-1,1,3-TRIONE
    • MDL: MFCD04124683
    • インチ: InChI=1S/C8H7NO3S/c10-8-5-13(11,12)7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10)
    • InChIKey: YIWUEDSIYPTYEF-UHFFFAOYSA-N
    • ほほえんだ: O=C1NC2=CC=CC=C2S(=O)(=O)C1

計算された属性

  • せいみつぶんしりょう: 197.015
  • どういたいしつりょう: 197.015
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 71.6Ų

3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6782-3702-20μmol
3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione
2799-68-0
20μmol
$79.0 2023-09-07
eNovation Chemicals LLC
D772372-250mg
2H-1,4-Benzothiazin-3(4H)-one, 1,1-dioxide
2799-68-0 95%
250mg
$160 2024-06-06
Life Chemicals
F6782-3702-10mg
3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione
2799-68-0
10mg
$79.0 2023-09-07
Life Chemicals
F6782-3702-40mg
3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione
2799-68-0
40mg
$140.0 2023-09-07
Aaron
AR00I5YJ-250mg
2H-1,4-Benzothiazin-3(4H)-one, 1,1-dioxide
2799-68-0 95%
250mg
$105.00 2023-12-14
Key Organics Ltd
1P-302S-50mg
1lambda~6~,4-benzothiazine-1,1,3(2H,4H)-trione
2799-68-0 >90%
50mg
£102.00 2025-02-09
Chemenu
CM724277-1g
2H-1,4-Benzothiazin-3(4h)-one 1,1-dioxide
2799-68-0 95%+
1g
$360 2024-07-28
Key Organics Ltd
1P-302S-5g
1lambda~6~,4-benzothiazine-1,1,3(2H,4H)-trione
2799-68-0 >90%
5g
£1323.00 2025-02-09
eNovation Chemicals LLC
D772372-250mg
2H-1,4-Benzothiazin-3(4H)-one, 1,1-dioxide
2799-68-0 95%
250mg
$175 2025-02-27
Key Organics Ltd
1P-302S-10g
1lambda~6~,4-benzothiazine-1,1,3(2H,4H)-trione
2799-68-0 >90%
10g
£2352.00 2025-02-09

3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione 関連文献

3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trioneに関する追加情報

Recent Advances in the Study of 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione (CAS: 2799-68-0)

The compound 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione (CAS: 2799-68-0) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This heterocyclic compound, characterized by its unique benzothiazine core, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione derivatives to enhance their biological activity. A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route that improves yield and purity while reducing the environmental impact of the production process. The researchers employed a combination of microwave-assisted synthesis and green chemistry principles, achieving a 15% increase in overall yield compared to traditional methods.

In terms of pharmacological applications, 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione has shown promising results as a potential anti-inflammatory and neuroprotective agent. A preclinical study conducted by a team at the University of California demonstrated that derivatives of this compound exhibit potent inhibitory effects on key inflammatory markers such as TNF-α and IL-6. Furthermore, the compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Another area of active research involves the compound's role in cancer therapy. A 2024 study published in Bioorganic & Medicinal Chemistry Letters revealed that certain analogs of 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione exhibit selective cytotoxicity against triple-negative breast cancer cells while showing minimal effects on healthy cells. The mechanism of action appears to involve the inhibition of key signaling pathways, including the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer.

Despite these promising findings, challenges remain in the development of 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione-based therapeutics. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and formulation studies. Ongoing research is exploring the use of nanotechnology-based delivery systems to overcome these limitations and enhance the compound's therapeutic efficacy.

In conclusion, 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione (CAS: 2799-68-0) represents a versatile scaffold with significant potential in drug discovery. The latest research highlights its diverse pharmacological activities and provides a foundation for future development. Continued efforts in synthetic chemistry, pharmacological evaluation, and formulation optimization will be crucial in translating these findings into clinically viable therapies.

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